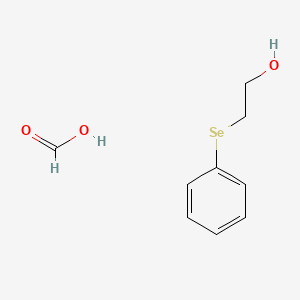
Formic acid--2-(phenylselanyl)ethan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;2-phenylselanylethanol is a compound that combines the properties of formic acid and 2-phenylselanylethanolIt is a colorless, corrosive liquid with a pungent odor and is completely miscible with water and many polar solvents . 2-phenylselanylethanol is an organoselenium compound that contains a phenyl group attached to a selenium atom, which is further connected to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2-phenylselanylethanol typically involves the reaction of 2-phenylselanylethanol with formic acid under controlled conditions. One common method is the esterification reaction, where 2-phenylselanylethanol reacts with formic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of formic acid;2-phenylselanylethanol may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Formic acid;2-phenylselanylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenium oxide derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Selenium oxides and corresponding carboxylic acids.
Reduction: Reduced selenium compounds and alcohols.
Substitution: Various substituted phenylselanyl derivatives.
Scientific Research Applications
Formic acid;2-phenylselanylethanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of formic acid;2-phenylselanylethanol involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress pathways. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Formic acid: The simplest carboxylic acid with similar acidic properties.
2-phenylethanol: An alcohol with a phenyl group, lacking the selenium atom.
Selenomethionine: An organoselenium compound with a different functional group.
Uniqueness
Formic acid;2-phenylselanylethanol is unique due to the presence of both formic acid and selenium functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
91228-21-6 |
|---|---|
Molecular Formula |
C9H12O3Se |
Molecular Weight |
247.16 g/mol |
IUPAC Name |
formic acid;2-phenylselanylethanol |
InChI |
InChI=1S/C8H10OSe.CH2O2/c9-6-7-10-8-4-2-1-3-5-8;2-1-3/h1-5,9H,6-7H2;1H,(H,2,3) |
InChI Key |
ONHZQMBIBIQNOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CCO.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















